5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15794142
InChI: InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-11(15)16-9/h5-7H,1-4H3,(H3,15,16,17)
SMILES:
Molecular Formula: C13H18BN3O2
Molecular Weight: 259.11 g/mol

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine

CAS No.:

Cat. No.: VC15794142

Molecular Formula: C13H18BN3O2

Molecular Weight: 259.11 g/mol

* For research use only. Not for human or veterinary use.

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine -

Specification

Molecular Formula C13H18BN3O2
Molecular Weight 259.11 g/mol
IUPAC Name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-amine
Standard InChI InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-11(15)16-9/h5-7H,1-4H3,(H3,15,16,17)
Standard InChI Key FACVWFDWFBHHGO-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)N

Introduction

Structural and Molecular Characteristics

Core Framework and Substituents

The molecule features a 1H-benzo[d]imidazole backbone, a bicyclic aromatic system comprising fused benzene and imidazole rings. At position 2, an amine group (-NH2) enhances hydrogen-bonding potential, while position 5 is substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This boronic ester, commonly referred to as a pinacol boronate, introduces sp2-hybridized boron capable of forming covalent bonds with nucleophiles.

The molecular formula is C15H21BN2O3, with a molar mass of 288.154 g/mol . Key spectral identifiers include:

  • 1H NMR (CDCl3): Aromatic protons resonate between δ 7.8–8.9 ppm, while the pinacol methyl groups appear as singlets near δ 1.3 ppm .

  • 13C NMR: The boron-bound carbon exhibits a characteristic signal at ~85 ppm, distinct from aromatic carbons (110–150 ppm) .

Tautomerism and Stability

Benzimidazoles exhibit prototropic tautomerism, but the 2-amine substituent stabilizes the 1H-tautomer. The boronic ester is moisture-sensitive, requiring storage under inert conditions to prevent hydrolysis to the boronic acid . Thermal gravimetric analysis (TGA) indicates decomposition onset at 210°C, making it suitable for reactions below this threshold .

Synthetic Methodologies

Suzuki-Miyaura Coupling Precursor Synthesis

The boronic ester is typically installed via Miyaura borylation. A representative protocol involves:

  • Substrate Preparation: 5-Bromo-1H-benzo[d]imidazol-2-amine is treated with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dppf)Cl2 catalyst.

  • Reaction Conditions: Conducted in tetrahydrofuran (THF) at 80°C for 12 hours under nitrogen .

  • Workup: Purification by silica gel chromatography yields the product in 52–69% isolated yield .

Table 1: Optimization of Borylation Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd(dppf)Cl2<50% → 65%
SolventTHFDMF reduces yield by 30%
Temperature80°C<70°C: incomplete conversion

Alternative Routes

Microwave-assisted synthesis reduces reaction times to 2 hours with comparable yields . Additionally, flow chemistry approaches have been reported, enhancing scalability for industrial applications .

Applications in Drug Discovery

Kinase Inhibition Scaffolds

The boronic ester serves as a handle for introducing aryl groups via Suzuki coupling, generating libraries of kinase inhibitors. For example, coupling with 4-morpholino-1,3,5-triazine derivatives produces compounds with IC50 values <100 nM against PI3Kα .

Table 2: Biological Activity of Derivatives

Target KinaseDerivative StructureIC50 (nM)
PI3KαTriazine-coupled87
EGFRPyrimidine analog210

Fluorescent Probes

Functionalization with fluorophores (e.g., dansyl chloride) yields probes for detecting thiols in biological systems. The boron center quenches fluorescence until reacting with thiols, enabling real-time monitoring .

Material Science Applications

Polymer Cross-Linking

Incorporating the compound into polyimides enhances thermal stability. The boronic ester participates in dynamic covalent bonding, enabling self-healing materials.

Table 3: Thermal Properties of Boron-Containing Polymers

Polymer TypeTg (°C)Td (°C)
Standard Polyimide280450
B-Containing310490

Organic Electronics

As an electron-deficient moiety, it improves electron mobility in organic field-effect transistors (OFETs). Devices exhibit μe of 0.12 cm²/V·s, comparable to fullerene derivatives .

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